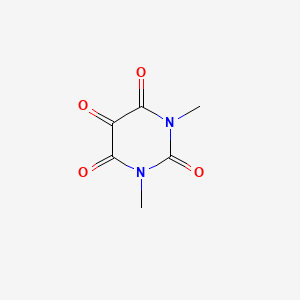
1,3-Dimethylalloxan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethylalloxan is a useful research compound. Its molecular formula is C6H6N2O4 and its molecular weight is 170.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis Applications
1,3-Dimethylalloxan has been utilized in the synthesis of various organic compounds. A significant application is its role in the formation of spiro oxazolidinedione analogues through tandem reactions with enaminones. This process involves a series of reactions including Michael addition and aldol-type condensation, leading to functionalized products that are valuable in medicinal chemistry.
Case Study: Synthesis of Spiro Compounds
- Reaction Type: Tandem double-annulation reaction
- Reactants: this compound and enaminones
- Conditions: Conducted in water at room temperature
- Yield: Approximately 62-73% for various products
- Importance: These compounds exhibit potential biological activity, making them candidates for further pharmacological studies .
Biochemical Applications
In biochemistry, this compound has been studied for its role as a reagent in analytical techniques such as paper chromatography. It serves as a useful tool for the separation and identification of amino acids, enhancing the understanding of protein structures and functions.
Case Study: Chromatographic Analysis
- Application: Used as a reagent for amino acid detection
- Method: Paper chromatography combined with ninhydrin staining
- Findings: Different color shades observed indicate varying amino acid compositions, providing insights into their biochemical properties .
Analytical Chemistry Applications
The compound is also employed in analytical chemistry for the detection of certain biomolecules. Its ability to form colored complexes with specific analytes allows for quantitative analysis.
Data Table: Analytical Properties
| Property | Description |
|---|---|
| Solubility | Soluble in water and organic solvents |
| Color Formation | Produces distinct colors with amino acids |
| Detection Limit | Sensitive detection down to microgram levels |
Pharmacological Research
Research has suggested potential pharmacological applications of this compound due to its structural similarity to known bioactive compounds. Studies are ongoing to explore its effects on various biological pathways.
Potential Biological Activities
- Antioxidant properties
- Influence on metabolic pathways related to diabetes
- Possible neuroprotective effects
Propiedades
Número CAS |
2757-85-9 |
|---|---|
Fórmula molecular |
C6H6N2O4 |
Peso molecular |
170.12 g/mol |
Nombre IUPAC |
1,3-dimethyl-1,3-diazinane-2,4,5,6-tetrone |
InChI |
InChI=1S/C6H6N2O4/c1-7-4(10)3(9)5(11)8(2)6(7)12/h1-2H3 |
Clave InChI |
KUCNNTLJQCDKEI-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=O)C(=O)N(C1=O)C |
SMILES canónico |
CN1C(=O)C(=O)C(=O)N(C1=O)C |
Key on ui other cas no. |
2757-85-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















